molecular formula C23H23NO6 B2608407 (2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 2171278-04-7

(2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2608407
CAS No.: 2171278-04-7
M. Wt: 409.438
InChI Key: VYYIPPLTCRPPKH-UXHICEINSA-N
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Description

The compound is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The fluoren-9-ylmethoxycarbonyl group suggests the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each introducing new functional groups or building up the carbon skeleton . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. Functional groups, such as carboxylic acids or ethers, can undergo specific types of reactions . The exact reactions that “(2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid” can participate in would depend on its specific structure.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound , is used for the protection of hydroxy-groups in the synthesis of complex molecules, such as oligonucleotides. This protective group can be conveniently removed without affecting other sensitive groups in the molecule, demonstrating its utility in multi-step synthetic processes (Gioeli & Chattopadhyaya, 1982).

Role in Treating Diabetic Nephropathy

Compounds related to (2R,5S)-5-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid have been explored for their role in treating diabetic nephropathy. In particular, their interaction with endothelin receptors has shown potential in reducing symptoms of early diabetic renal injury in animal models (Saleh, Pollock & Pollock, 2011).

Synthesis of Antiinflammatory and Analgesic Compounds

Derivatives of the compound have been synthesized and evaluated for antiinflammatory and analgesic activities. These compounds have shown promise in animal models for their potency and minimal side effects, which could be beneficial for developing new therapeutic agents (Muchowski et al., 1985).

Development of Influenza Neuraminidase Inhibitors

The compound and its derivatives have been integral in the synthesis of potent influenza neuraminidase inhibitors. These inhibitors have demonstrated significant potential in treating influenza, with specific focus on the interactions within the enzyme's active site (Wang et al., 2001).

Synthesis of Novel Antimicrobial Agents

Compounds derived from this compound have shown promising results in the synthesis of novel antimicrobial agents. These agents exhibit resistance against various microbes, indicating their potential in addressing antimicrobial resistance (Malhi et al., 2022).

Impact on Neointimal Hyperplasia

Research involving related compounds has explored their effects on neointimal hyperplasia, particularly in the context of cardiovascular diseases. These studies have provided insights into the mechanisms by which these compounds influence vascular remodeling processes (Kitada et al., 2009).

Mechanism of Action

The mechanism of action refers to how a compound exerts its effect at the molecular level. This is often relevant for drugs, which can interact with specific targets in the body . Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, corrosive, or toxic . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. This could include further studies to better understand its reactivity, investigations into potential uses, or the development of new synthesis methods .

Properties

IUPAC Name

(2R,5S)-5-ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-29-22(27)20-12-11-19(21(25)26)24(20)23(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-20H,2,11-13H2,1H3,(H,25,26)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYIPPLTCRPPKH-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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